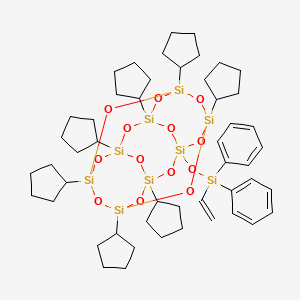
3-(4-Bromophényl)prop-2-yn-1-ol
Vue d'ensemble
Description
3-(4-Bromophenyl)prop-2-yn-1-ol: is an organic compound with the molecular formula C9H7BrO . It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propynyl group with a hydroxyl group at the terminal position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Applications De Recherche Scientifique
Chemistry: 3-(4-Bromophenyl)prop-2-yn-1-ol is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated phenyl groups on biological systems. It can be used in the synthesis of bioactive molecules for drug discovery .
Industry: In the industrial sector, 3-(4-Bromophenyl)prop-2-yn-1-ol is used in the manufacture of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of polymers and advanced materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)prop-2-yn-1-ol typically involves the coupling of 4-bromobenzyl bromide with propargyl alcohol. The reaction is catalyzed by palladium and copper catalysts in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide at room temperature for several hours .
Industrial Production Methods: Industrial production methods for 3-(4-Bromophenyl)prop-2-yn-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-Bromophenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-(4-Bromophenyl)prop-2-ynal or 3-(4-Bromophenyl)prop-2-ynoic acid.
Reduction: 3-(4-Bromophenyl)prop-2-en-1-ol or 3-(4-Bromophenyl)propan-1-ol.
Substitution: Compounds like 3-(4-Azidophenyl)prop-2-yn-1-ol or 3-(4-Mercaptophenyl)prop-2-yn-1-ol.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)prop-2-yn-1-ol involves its interaction with various molecular targets. The bromine atom and the propynyl group contribute to its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
- 3-(3-Bromophenyl)prop-2-yn-1-ol
- 3-(2-Bromophenyl)prop-2-yn-1-ol
- 1-(4-Bromophenyl)prop-2-yn-1-ol
Comparison:
- 3-(4-Bromophenyl)prop-2-yn-1-ol is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and interaction with other molecules.
- 3-(3-Bromophenyl)prop-2-yn-1-ol has the bromine atom at the meta position, affecting its electronic properties and reactivity.
- 3-(2-Bromophenyl)prop-2-yn-1-ol has the bromine atom at the ortho position, which can lead to steric hindrance in certain reactions.
- 1-(4-Bromophenyl)prop-2-yn-1-ol differs in the position of the hydroxyl group, which can influence its hydrogen bonding and reactivity .
Propriétés
IUPAC Name |
3-(4-bromophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVUZDYGEDBOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398757 | |
| Record name | 3-(4-bromophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37614-58-7 | |
| Record name | 3-(4-bromophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00398757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
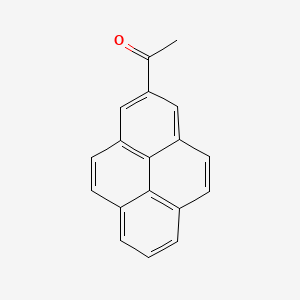
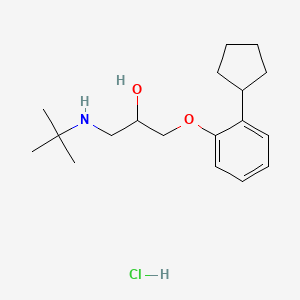
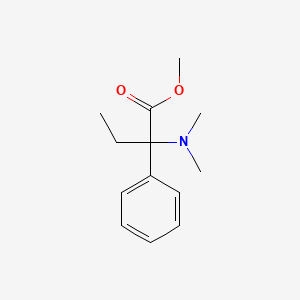
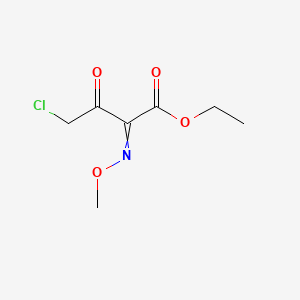


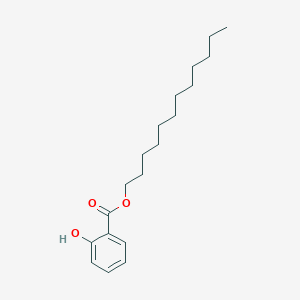
![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)
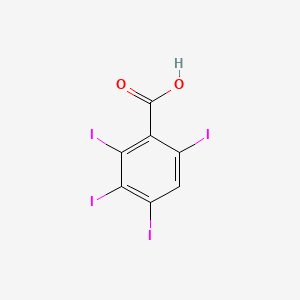
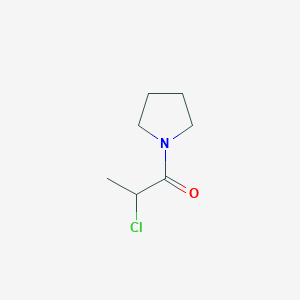
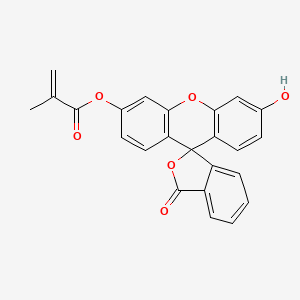

![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)
